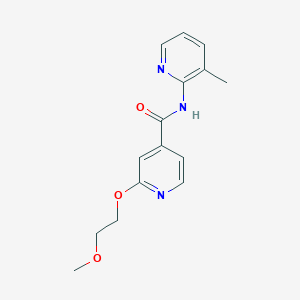

2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide

CAS No.: 2034389-43-8

Cat. No.: VC5288976

Molecular Formula: C15H17N3O3

Molecular Weight: 287.319

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034389-43-8 |

|---|---|

| Molecular Formula | C15H17N3O3 |

| Molecular Weight | 287.319 |

| IUPAC Name | 2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C15H17N3O3/c1-11-4-3-6-17-14(11)18-15(19)12-5-7-16-13(10-12)21-9-8-20-2/h3-7,10H,8-9H2,1-2H3,(H,17,18,19) |

| Standard InChI Key | XWRBUNYKHHFSGX-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC |

Introduction

Synthetic Pathways

The synthesis of compounds like 2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide typically involves multi-step reactions. Below is a generalized approach:

-

Preparation of the Carboxylic Acid Derivative:

-

A pyridine derivative is functionalized to introduce a carboxylic acid group at the 4-position.

-

Reagents such as alkyl halides or acid chlorides are used for modifications.

-

-

Amidation Reaction:

-

The carboxylic acid is converted into an amide by reacting with an amine derivative (e.g., 3-methylpyridin-2-amine).

-

Coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) are commonly used.

-

-

Attachment of the Methoxyethoxy Group:

-

The methoxyethoxy substituent is introduced via nucleophilic substitution or etherification reactions using appropriate alkylating agents.

-

These steps require careful control of reaction conditions to ensure high yield and purity.

Pharmacological Activities

Pyridine-based compounds, including carboxamides, are frequently studied for their biological activities:

-

Anti-inflammatory Properties: Pyridine derivatives are known inhibitors of enzymes like p38 MAP kinase, which play roles in inflammation.

-

Anticancer Potential: Some pyridine carboxamides exhibit cytotoxic effects on tumor cells by targeting specific signaling pathways.

-

Antiviral Activity: Pyridine derivatives have been explored as inhibitors of viral polymerases, such as those in influenza viruses.

Drug Design and Development

The dual aromatic pyridine structure allows for strong π-stacking interactions with biomolecules, while the methoxyethoxy group improves solubility and bioavailability, making this compound a promising lead in drug discovery.

Research Findings

| Property/Aspect | Details |

|---|---|

| Solubility | Likely soluble in polar organic solvents due to the methoxyethoxy group. |

| Biological Targeting | Potential to bind to enzyme active sites or receptors via hydrogen bonding and hydrophobic interactions. |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids or bases during synthesis. |

| Toxicity Profile | Requires further evaluation; similar compounds generally show low toxicity in preliminary studies. |

Future Directions

-

Biological Evaluation:

-

Conduct in vitro and in vivo studies to assess anticancer, anti-inflammatory, or antiviral properties.

-

Investigate its interaction with specific enzymes or receptors using molecular docking studies.

-

-

Structural Optimization:

-

Modify substituents on the pyridine rings to enhance potency and selectivity.

-

Replace the methoxyethoxy group with other hydrophilic moieties to improve pharmacokinetics.

-

-

Formulation Development:

-

Develop formulations for improved drug delivery, such as nanoparticles or liposomal carriers.

-

This compound represents an exciting avenue for further research into therapeutic applications due to its unique structural features and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume